thieno[2,3-f][1]benzothiole
Overview
Description
Benzo[1,2-b:4,5-b’]dithiophene is a compound that has gained significant attention in the field of organic electronics. It is known for its large and rigid planar conjugated structure, which makes it an excellent building block for high-performance small molecule-based photovoltaic devices . This compound is widely used in the development of organic solar cells and other optoelectronic applications due to its favorable electronic properties .
Mechanism of Action
Target of Action
Benzo[1,2-b:4,5-b’]dithiophene (BDT) is primarily used in the field of organic solar cells (OSCs) and plays a crucial role in these polymer materials . It is a key building block for high-performance small molecule-based photovoltaic devices .
Mode of Action
BDT-based acceptors are isomers with different orientations of the thiophene rings on the backbone . The different molecular configurations and electron cloud distributions of the isomers have completely different optical properties and various electrochemical energy levels . These differences in electron/hole mobilities and packing modes lead to distinct fill factors and short-circuit currents, affecting the power conversion efficiencies (PCEs) of the final devices .
Biochemical Pathways
BDT plays a significant role in the development of new active layer materials for polymer solar cells (PSCs) . The molecular and packing structures of organic semiconductors play crucial roles in determining their charge carrier mobilities in organic field-effect transistors (OFETs) . The functionalization of BDT with thiacycles tunes the packing, molecular orientation, and semiconducting properties .
Result of Action
The use of BDT in organic solar cells has led to significant breakthroughs in bulk-heterojunction (BHJ)-based OSCs with power conversion efficiencies (PCEs) of over 17% . The different molecular configurations and electron cloud distributions of the isomers lead to distinct fill factors and short-circuit currents, affecting the PCEs of the final devices .
Action Environment
The performance of organic solar cells (OSCs) from BDT-based copolymers can be significantly affected by environmental factors . For instance, the position of the sulfur atoms and size of the thiacycles can correlate the transport properties in the thin-film state . Additionally, side-chain engineering and radical conjugated polymer additives can be used to reduce the non-radiative energy loss, thus improving the performance of OSCs from BDT-based polymer donors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[1,2-b:4,5-b’]dithiophene can be synthesized through various methods. One common approach involves the direct (hetero)arylation polymerization (DHAP) of a monobrominated benzo[1,2-b:4,5-b’]dithiophene monomer using the Herrmann–Beller catalyst with a tertiary phosphine . Another method includes a two-step, one-pot synthesis from alkyllithium or alkyl Grignard reagents . These methods provide good yields and well-defined polymers with minimal defects.
Industrial Production Methods: In industrial settings, the synthesis of benzo[1,2-b:4,5-b’]dithiophene often involves scalable methods such as Stille coupling reactions. This method is used to prepare polymers with high molecular weights and desirable electronic properties . The industrial production focuses on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s electronic properties and enhancing its performance in optoelectronic applications .
Common Reagents and Conditions: Common reagents used in these reactions include triisopropylsilylethynyl (TIPS) and 4-octylphenylethynyl groups, which are used as donor units in copolymerization reactions . Stille coupling reactions are frequently employed to synthesize copolymers with specific electronic properties .
Major Products Formed: The major products formed from these reactions are copolymers with deep highest occupied molecular orbital (HOMO) levels and small band gaps. These properties are crucial for achieving high power conversion efficiencies in organic solar cells .
Scientific Research Applications
Benzo[1,2-b:4,5-b’]dithiophene has a wide range of scientific research applications. It is extensively used in the development of organic photovoltaic materials, organic thin-film transistors, and organic field-effect transistors . Additionally, benzo[1,2-b:4,5-b’]dithiophene-based materials have been used in the design of efficient red/near-infrared fluorophores for biological imaging and photodynamic therapy .
Comparison with Similar Compounds
Benzo[1,2-b:4,5-b’]dithiophene is often compared with similar compounds such as dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT) and benzo[1,2-d:4,3-d’]bis(thiazole)-4,5-dione . These compounds share similar electronic properties but differ in their molecular structures and conjugation lengths. For example, DTBDT has a larger coplanar core and extended conjugation length, making it a more promising building block for polymer photovoltaic donor materials . The unique planar structure of benzo[1,2-b:4,5-b’]dithiophene, however, provides better π-π stacking and electron delocalization, which are advantageous for charge transport .
Similar Compounds
- Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT)
- Benzo[1,2-d:4,3-d’]bis(thiazole)-4,5-dione
- PBDB-T
- PF5-Y5
Benzo[1,2-b:4,5-b’]dithiophene stands out due to its unique combination of stability, electronic properties, and ease of synthesis, making it a valuable compound in the field of organic electronics.
Properties
IUPAC Name |
thieno[2,3-f][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZUQDPPDABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455379 | |
Record name | Benzo[1,2-b:4,5-b']dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267-65-2 | |
Record name | Benzo[1,2-b:4,5-b']dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzo[1,2-b:4,5-b']dithiophene?
A1: The molecular formula of Benzo[1,2-b:4,5-b']dithiophene is C10H6S2, and its molecular weight is 190.26 g/mol.
Q2: What spectroscopic data is available for characterizing Benzo[1,2-b:4,5-b']dithiophene?
A2: Researchers commonly utilize UV-Vis absorption and emission spectroscopy to study the optical properties of BDT and its derivatives. [, , , , , , , , , ] Cyclic voltammetry is frequently employed to determine the electrochemical properties, specifically the HOMO and LUMO energy levels. [, , , , ] These techniques help understand the electronic structure and its implications for applications like organic solar cells.
Q3: How does the introduction of phenyl and styryl groups, as well as thieno-annulation, affect the properties of Benzo[1,2-b:4,5-b']dithiophene?
A3: Studies show that adding phenyl and styryl groups, along with thieno-annulation, influences the π-conjugation of BDT derivatives. [] These modifications were found to impact both the absorption and emission spectra, indicating alterations in the electronic structure.
Q4: Can you elaborate on the phase behavior of Benzo[1,2-b:4,5-b']dithiophene and its derivatives?
A4: Research using differential scanning calorimetry (DSC) revealed that some BDT derivatives, particularly thieno-annulated higher homologs, exhibit solid-solid (crystalline-crystalline) phase transitions. [] This phase behavior is crucial for understanding charge transport properties in different temperature ranges.
Q5: How does the choice of substituents on the Benzo[1,2-b:4,5-b']dithiophene core affect its solubility and stability?
A5: Research indicates that introducing various substituents on the BDT core significantly influences both the solubility and thermal stability of the resulting molecules. [, ] For instance, alkoxyphenyl-substituted BDT derivatives were found to exhibit good thermal stability, with a 5% weight loss temperature exceeding 400°C. []
Q6: How does the choice of solvent and processing conditions impact the performance of Benzo[1,2-b:4,5-b']dithiophene-based devices?
A6: Studies show that the choice of solvent and processing parameters, like annealing temperature, can significantly influence the morphology and performance of BDT-based devices, particularly organic solar cells. [, , ] For example, using 1-chloronapthalene as an additive during the processing of a BDT-benzoxadiazole copolymer led to a notable increase in power conversion efficiency. []
Q7: What is the potential of Benzo[1,2-b:4,5-b']dithiophene in organic photovoltaics (OPVs)?
A7: BDT has emerged as a promising building block for electron-donating materials in OPVs. [, , , , , ] Researchers have achieved power conversion efficiencies exceeding 8% with BDT-based small molecules in organic solar cells. [, ] The tunable energy levels and strong absorption properties of BDT derivatives make them ideal candidates for further exploration in OPV applications.
Q8: How does the performance of Benzo[1,2-b:4,5-b']dithiophene-based organic field-effect transistors (OFETs) compare to other organic semiconductors?
A8: Studies show that BDT derivatives, particularly those with specific substitutions and packing structures, can exhibit promising charge carrier mobilities in OFETs. [, , ] For example, a β-methylthionated BDT derivative with a rubrene-like “pitched” π-stacking displayed higher mobility than its α-counterpart in single-crystal OFETs. [] This highlights the potential of BDT-based materials for OFET applications.
Q9: How does the incorporation of fluorine atoms impact the properties and performance of Benzo[1,2-b:4,5-b']dithiophene-based polymers?
A9: Studies reveal that incorporating fluorine atoms into the polymer backbone or side chains of BDT-based polymers can significantly affect their optoelectronic properties and performance in organic solar cells. [, , ] For example, a polymer containing both BDT and 6,7-difluoro-2,3-dihexylquinoxaline units exhibited a band gap of 1.79 eV and a power conversion efficiency of 0.39%. []
Q10: What is the significance of two-dimensional conjugation in Benzo[1,2-b:4,5-b']dithiophene-based polymers for photovoltaic applications?
A10: Research has shown that incorporating two-dimensional conjugation into BDT-based polymers can significantly enhance their performance in organic solar cells. [] This design strategy can lead to improved charge carrier mobilities, enhanced light absorption, and more favorable morphologies in blend films, ultimately resulting in higher power conversion efficiencies.
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